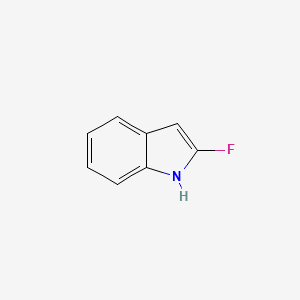

2-fluoro-1H-indole

Vue d'ensemble

Description

2-Fluoro-1H-indole is a type of indole, an aromatic heterocyclic compound characterized by a six-member benzene ring fused to a five-member nitrogen-containing pyrrole ring . The fluorine atom in this compound adds to the aromatic ring, imparting unique features to its properties.

Synthesis Analysis

The synthesis of indole derivatives, including this compound, often involves a variety of techniques. For instance, Dixon and coworkers reported a synthetic route for the generation of highly enantioselective sulfonamide-indole derivatives by a cyclization cascade reaction .Molecular Structure Analysis

The structure of indole derivatives, such as this compound, is confirmed by techniques like 1H NMR and LCMS Spectroscopy . Indole derivatives are crucial in medicinal chemistry due to their physiological activity .Chemical Reactions Analysis

Indole derivatives exhibit various biological activities, making them interesting for researchers to synthesize a variety of indole derivatives . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .Physical And Chemical Properties Analysis

This compound has a molecular weight of 135.14 . It is recommended to be stored in a dark place, in an inert atmosphere, and in a freezer under -20C . Its physical form can be liquid, solid, semi-solid, or lump .Applications De Recherche Scientifique

HIV-1 Inhibition : A study by Wang et al. (2003) discovered a derivative of 2-fluoro-1H-indole that interferes with the interaction between the HIV surface protein gp120 and the host cell receptor CD4, demonstrating potential as an HIV-1 attachment inhibitor. This compound exhibited enhanced potency and was bioavailable in rats, dogs, and monkeys when administered orally (Wang et al., 2003).

Fluoride Ion Sensing : Shiraishi et al. (2009) synthesized an indole-azadiene conjugate that serves as a selective probe for detecting fluoride ions both in colorimetric and fluorometric analyses. This highlights the application of this compound derivatives in chemical sensing technologies (Shiraishi et al., 2009).

Synthesis of Novel Derivatives : Rao et al. (2019) described the synthesis of various derivatives of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one using nickel ferrite nanoparticles. These derivatives were evaluated for their antioxidant and antimicrobial activities, showcasing the potential of this compound in medicinal chemistry (Rao et al., 2019).

Catalytic Activity in Synthesis : Borah and Shi (2017) reported the catalytic C4-selective fluoroalkylation of indoles, demonstrating the use of this compound in catalytic reactions to achieve high regioselectivity in the synthesis of complex heterocycles (Borah & Shi, 2017).

Anion Sensing Ability : Bayindir and Saracoglu (2016) explored the synthesis of 2-alkylated indoles and 2,2′-bis(indolyl)methanes using this compound, highlighting their application in anion sensing, which could have implications in environmental monitoring and diagnostics (Bayindir & Saracoglu, 2016).

Fungicide Discovery : A study by Huo et al. (2022) synthesized various 2-arylindole derivatives, including those derived from this compound, and evaluated their fungicidal activities. This research suggests the potential of these compounds in agricultural applications (Huo et al., 2022).

Mécanisme D'action

Target of Action

Indole derivatives, including 2-fluoro-1H-indole, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Mode of Action

Indole derivatives are known to interact with their targets through hydrogen bonds, which can inhibit the activity of various enzymes and proteins . The presence of the fluorine atom in this compound may enhance the compound’s binding affinity and selectivity for its targets.

Biochemical Pathways

For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication .

Safety and Hazards

2-Fluoro-1H-indole is associated with several safety hazards. It has been classified as causing serious eye irritation and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .

Orientations Futures

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Analyse Biochimique

Biochemical Properties

2-Fluoro-1H-indole, like other indole derivatives, can interact with multiple receptors, contributing to its diverse biological activities . It can bind with high affinity to these receptors, making it a valuable compound in developing new therapeutic derivatives .

Cellular Effects

The effects of this compound on cells are largely dependent on the specific receptors it interacts with. For instance, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are likely due to the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can vary depending on the specific biological activity being exhibited.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Some indole derivatives have been found to exhibit threshold effects, as well as toxic or adverse effects at high doses

Propriétés

IUPAC Name |

2-fluoro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISSVLCQDNIJCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Fluorophenoxy)ethyl]-1,4-diazepane](/img/structure/B3170489.png)

![N-[1-(2-furyl)ethyl]-N-(3-methylbutyl)amine](/img/structure/B3170495.png)

![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B3170508.png)

![Bis[3,5-di(9H-carbazole-9-yl)phenyl]diphenylsilane](/img/structure/B3170512.png)